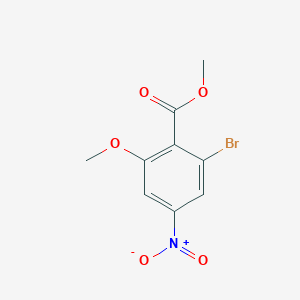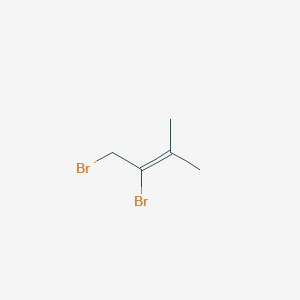![molecular formula C23H21Cl2N3O2 B2944084 N-[1-(3-acetamidophenyl)ethyl]-N-benzyl-5,6-dichloropyridine-3-carboxamide CAS No. 938417-17-5](/img/structure/B2944084.png)
N-[1-(3-acetamidophenyl)ethyl]-N-benzyl-5,6-dichloropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-acetamidophenyl)ethyl]-N-benzyl-5,6-dichloropyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as ABT-702 and is a selective inhibitor of the enzyme adenosine kinase. In
Mechanism of Action
ABT-702 is a selective inhibitor of adenosine kinase, which is an enzyme that regulates the levels of adenosine in the brain. By inhibiting adenosine kinase, ABT-702 increases the levels of adenosine in the brain, which has neuroprotective effects and can reduce the severity of seizures and motor symptoms in Parkinson's disease.
Biochemical and Physiological Effects:
ABT-702 has been shown to increase the levels of adenosine in the brain, which has several biochemical and physiological effects. Adenosine is a neurotransmitter that plays a role in regulating sleep, pain perception, and inflammation. ABT-702 has been shown to reduce inflammation in the brain and can reduce the severity of seizures and motor symptoms in Parkinson's disease.
Advantages and Limitations for Lab Experiments
ABT-702 has several advantages for lab experiments, including its selectivity for adenosine kinase and its ability to increase the levels of adenosine in the brain. However, there are also limitations to using ABT-702 in lab experiments, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Future Directions
There are several future directions for research on ABT-702, including its potential therapeutic applications in other neurological disorders such as Alzheimer's disease and multiple sclerosis. Additionally, further research is needed to determine the optimal dosage and administration of ABT-702 and to investigate its potential side effects and toxicity. Finally, there is a need for more research on the mechanism of action of ABT-702 and its effects on other neurotransmitters and signaling pathways in the brain.
Synthesis Methods
The synthesis of ABT-702 involves several steps, including the reaction of 3-acetamidophenylacetic acid with benzylamine to form N-benzyl-3-acetamidophenylacetic acid. This intermediate is then reacted with phosphorous oxychloride to form N-benzyl-3-chloroacetyl-3-acetamidophenylacetic acid. The final step involves the reaction of this intermediate with 5,6-dichloropyridine-3-carboxylic acid to form ABT-702.
Scientific Research Applications
ABT-702 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and Parkinson's disease. It has been shown to increase the levels of adenosine in the brain, which has neuroprotective effects and can reduce the severity of seizures and motor symptoms in Parkinson's disease.
properties
IUPAC Name |
N-[1-(3-acetamidophenyl)ethyl]-N-benzyl-5,6-dichloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3O2/c1-15(18-9-6-10-20(11-18)27-16(2)29)28(14-17-7-4-3-5-8-17)23(30)19-12-21(24)22(25)26-13-19/h3-13,15H,14H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIHSCDVXIYUAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)C)N(CC2=CC=CC=C2)C(=O)C3=CC(=C(N=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-5,6-dichloro-N-[1-(3-acetamidophenyl)ethyl]pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethyl]benzamide](/img/structure/B2944001.png)


![6-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2944007.png)




![N-[cyano(2-methoxyphenyl)methyl]-3-(3-methoxyphenyl)butanamide](/img/structure/B2944016.png)




